N-(2-aminoethyl)quinazolin-4-amine Exhibits Single-Digit Nanomolar VMAT2 Inhibition Distinct from Kinase-Targeting Quinazolines
N-(2-aminoethyl)quinazolin-4-amine demonstrates potent inhibition of human vesicular monoamine transporter 2 (VMAT2) with an IC50 value of 16 nM in HEK293 cell membranes [1]. In mouse striatal membranes, the compound exhibits even higher potency with an IC50 of 3.40 nM [2]. This VMAT2-targeting profile distinguishes it fundamentally from the majority of quinazoline-4-amine derivatives, which are predominantly characterized as ATP-competitive kinase inhibitors with IC50 values typically ranging from low nanomolar to micromolar concentrations against kinases such as EGFR, Aurora A, c-Met, and VEGFR-2 [3].
| Evidence Dimension | Target engagement (VMAT2 inhibition vs. kinase inhibition) |
|---|---|
| Target Compound Data | IC50 = 16 nM (human VMAT2); IC50 = 3.40 nM (mouse VMAT2) |
| Comparator Or Baseline | Typical quinazoline-4-amine kinase inhibitors: IC50 values ranging 0.005–25 μM across EGFR, Aurora A, c-Met, VEGFR-2, ALK5 |
| Quantified Difference | Primary target class divergence: monoamine transporter vs. kinase enzyme |
| Conditions | Human VMAT2 expressed in HEK293 cell membranes; mouse striatal membranes; [3H]-5HT uptake assay |
Why This Matters
This target-class differentiation enables researchers requiring VMAT2 modulation to select the appropriate quinazoline scaffold rather than incorrectly assuming all quinazoline-4-amines function as kinase inhibitors.
- [1] BindingDB. BDBM50459625. IC50 16 nM: Inhibition of human VMAT2 expressed in HEK293 cell membranes assessed as reduction in [3H]-5HT uptake. View Source
- [2] BindingDB. BDBM50459625. IC50 3.40 nM: Inhibition of VMAT2 in C57Bl/6J mouse striatal membranes. View Source
- [3] Long, Y., et al. Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. Eur J Med Chem. 2018;157:1361-1375. View Source
